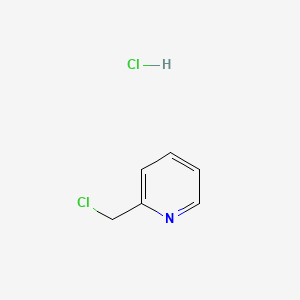









|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.CN(C)C=O.[Cl:13]N1C(=O)N(Cl)C(=O)N(Cl)C1=O.[ClH:25]>C(Cl)(Cl)Cl>[ClH:13].[Cl:25][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1 |f:5.6|
|


|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for another 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
TEMPERATURE
|
|
Details
|
in portions without heating over 50 minutes as the reaction mixture
|
|
Duration
|
50 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux by itself
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled
|
|
Type
|
FILTRATION
|
|
Details
|
vacuum filtered
|
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with 100 ml of 5% sodium hydroxide
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the chloroform phase was dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
was evaporated to dryness under vacuum
|
|
Type
|
ADDITION
|
|
Details
|
The residue was added to 250 ml of dry acetone
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred
|
|
Type
|
FILTRATION
|
|
Details
|
vacuum filtered
|
|
Type
|
WASH
|
|
Details
|
The precipitate was washed with a little acetone
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClCC1=NC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 185 g | |
| YIELD: CALCULATEDPERCENTYIELD | 87.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |